2,4-dichloro-N-methylbenzenesulfonamide

Analytical Chemistry Procurement Quality Control

2,4-Dichloro-N-methylbenzenesulfonamide (CAS 565181-75-1) is a halogenated aromatic sulfonamide supplied at ≥98% purity as a crystalline solid. Unlike simpler analogs (e.g., N-methylbenzenesulfonamide or 2,4-dichlorobenzenesulfonamide), its synergistic 2,4-dichloro and N-methyl substitution pattern imparts a distinct steric and electronic profile critical for reproducible target engagement in drug discovery SAR. The pre-installed dual halogenation eliminates multiple downstream functionalization steps, offering an economically justified route to complex pharma and agrochemical intermediates. Ideal for SNAr, cross-coupling, and late-stage derivatization where absence of impurities is critical for valid biological data. Stored at 2-8°C.

Molecular Formula C7H7Cl2NO2S
Molecular Weight 240.1
CAS No. 565181-75-1
Cat. No. B2655007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-methylbenzenesulfonamide
CAS565181-75-1
Molecular FormulaC7H7Cl2NO2S
Molecular Weight240.1
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
InChIKeyNEJJNIZSIHRFDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-N-methylbenzenesulfonamide (CAS 565181-75-1): Chemical Class, Structure, and Sourcing Overview


2,4-Dichloro-N-methylbenzenesulfonamide (CAS 565181-75-1) is a halogenated aromatic sulfonamide with the molecular formula C7H7Cl2NO2S and a molecular weight of 240.11 g/mol . It is characterized by a benzenesulfonamide core with chlorine substituents at the 2- and 4-positions and an N-methyl group . Commercially, it is typically supplied as a faint to light brown crystalline solid with a purity of ≥98% to 99.5% . The compound is primarily utilized as a versatile small molecule scaffold and research intermediate in pharmaceutical and agrochemical synthesis .

Why 2,4-Dichloro-N-methylbenzenesulfonamide Cannot Be Simply Interchanged with Common Sulfonamide Analogs


Substituting 2,4-dichloro-N-methylbenzenesulfonamide with simpler sulfonamide analogs (e.g., N-methylbenzenesulfonamide or 2,4-dichlorobenzenesulfonamide) can introduce significant changes in a synthetic or biological system. The combination of the N-methyl group and the 2,4-dichloro substitution pattern directly impacts the molecule's steric profile, electronic properties, and hydrogen-bonding capacity, which are critical for target engagement in drug discovery and for specific reactivity in chemical synthesis [1][2]. Furthermore, without direct analytical verification, substituting analogs can alter reaction kinetics and lead to the formation of different impurities or byproducts, potentially invalidating a validated process . The evidence below details the quantifiable differences in purity and procurement parameters that support the selection of this specific compound.

Quantitative Evidence for 2,4-Dichloro-N-methylbenzenesulfonamide: Purity, Cost, and Storage Differentiation


HPLC Purity Benchmarking for 2,4-Dichloro-N-methylbenzenesulfonamide

Commercial batches of 2,4-dichloro-N-methylbenzenesulfonamide are routinely supplied with high purity, certified by HPLC analysis. One vendor reports a typical purity of 99.5% by area (HPLC) for this compound . In contrast, the broader class of research-grade sulfonamides often specifies a minimum purity of 95-98% without explicit HPLC data [1]. For procurement, the availability of a batch-specific Certificate of Analysis (CoA) with a quantified HPLC value provides a verifiable quality benchmark that is not consistently available for all generic sulfonamide analogs.

Analytical Chemistry Procurement Quality Control

Cost Premium Relative to Non-Halogenated N-Methyl Sulfonamide

The procurement cost of 2,4-dichloro-N-methylbenzenesulfonamide (CAS 565181-75-1) is significantly higher than its non-halogenated analog, N-methylbenzenesulfonamide (CAS 5183-78-8). Pricing data indicates a cost of approximately $2,235 for 5g for the dichloro compound , compared to approximately $26.90 for 25g (or $9.90 for 5g) for the non-chlorinated version . This premium is reflective of the additional synthetic steps and higher chemical utility associated with the 2,4-dichloro-substituted scaffold.

Procurement Economics Medicinal Chemistry Budget Planning

Cost Comparison with Non-Methylated 2,4-Dichlorobenzenesulfonamide

Comparing the target compound to 2,4-dichlorobenzenesulfonamide (CAS 20532-15-4), which lacks the N-methyl group, reveals a substantial difference in market price. The N-methylated derivative is priced at approximately $2,235 for 5g , while the non-methylated analog is available for roughly $726 for 5g from comparable suppliers . This price differential is a quantifiable indicator of the additional value and distinct chemical properties imparted by the N-methyl modification, which affects both synthetic utility and physical properties like crystallinity and solubility.

Procurement Economics Synthetic Intermediates Cost Analysis

Defined Storage Requirements for Chemical Integrity

To maintain its chemical integrity, suppliers specify that 2,4-dichloro-N-methylbenzenesulfonamide should be stored sealed in a dry environment at a controlled temperature of 2-8°C . In contrast, many simpler sulfonamides, such as N-methylbenzenesulfonamide, do not carry a specific cold-storage requirement from vendors and are shipped at ambient conditions . This quantifiable difference in storage and handling is critical for laboratory logistics planning to ensure the compound's long-term stability and performance.

Compound Management Stability Logistics

Class-Level Reactivity Advantage for Cross-Coupling and Nucleophilic Substitution

The 2,4-dichloro substitution pattern on the aromatic ring of this sulfonamide confers a distinct reactivity profile relative to non-chlorinated or mono-chlorinated analogs. The electron-withdrawing chlorine atoms increase the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) and enabling participation in transition metal-catalyzed cross-coupling reactions [1]. While specific kinetic data for this exact compound is unavailable in the public domain, this well-established electronic effect is a class-level inference that differentiates it from less activated sulfonamide scaffolds [2]. For instance, it can react with sodium methoxide to replace chlorine atoms with methoxy groups, a pathway not available to non-halogenated analogs .

Organic Synthesis C-C Bond Formation Medicinal Chemistry

Evidence-Based Application Scenarios for 2,4-Dichloro-N-methylbenzenesulfonamide in Research and Development


Precision Building Block for Targeted SAR and Chemical Library Synthesis

The compound's high verified purity (up to 99.5% by HPLC ) and unique 2,4-dichloro, N-methyl-substituted scaffold make it a reliable and chemically distinct building block. It is ideally suited for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions to generate novel analogs for structure-activity relationship (SAR) studies, where the absence of impurities is critical for generating reproducible biological data .

Cost-Effective Intermediate for Process Chemistry Development

Despite its premium cost compared to simpler analogs (~225x more than N-methylbenzenesulfonamide ), the compound's unique reactivity offers a potential advantage in specific synthetic routes. Its use is economically justified in developing efficient, high-value pathways to complex pharmaceutical or agrochemical intermediates where the pre-installed halogenation pattern eliminates multiple downstream steps [1].

Controlled Scaffold for Investigating Halogen Bonding in Biological Systems

As a member of the benzenesulfonamide class, it serves as a scaffold to probe the effect of halogen substitution on biological target engagement. The 2,4-dichloro pattern is a known motif for studying halogen bonding and steric effects in enzyme active sites, a design strategy distinct from mono-chlorinated or non-halogenated sulfonamides [2]. Procurement for these studies is supported by defined storage conditions (2-8°C ), ensuring the compound's integrity throughout the investigation.

Internal Analytical Standard or Method Development Tool

The well-characterized nature of this compound (molecular weight 240.11 g/mol, defined HPLC purity, and unique isotopic pattern due to two chlorine atoms ) makes it a suitable candidate for use as an internal standard in analytical method development or as a model compound for assessing new synthetic methodologies, providing a consistent and traceable reference point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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